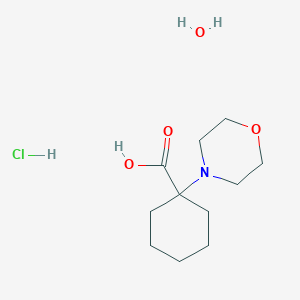

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H19NO3·ClH·H2O . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Méthodes De Préparation

The synthesis of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate typically involves the reaction of morpholine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The resulting product is then hydrated to obtain the final compound .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and consistency in the final product, which is essential for its use in various applications.

Analyse Des Réactions Chimiques

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Overview

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a chemical compound with significant applications in various fields, particularly in chemistry , biology , and industry . Its unique structural features allow it to serve as a versatile building block for synthesizing more complex molecules and as a reagent in biochemical studies.

Chemistry

This compound is primarily utilized as a building block in organic synthesis. It plays a crucial role in:

- Synthesis of Pharmaceuticals : The compound is integral in developing various drug candidates due to its ability to modify biological activity through structural alterations.

- Agrochemicals : It serves as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural advancements.

Biology

In biological research, this compound is employed in:

- Biochemical Assays : It acts as a reagent for studying enzyme mechanisms and protein interactions, allowing researchers to understand biological processes better.

- Drug Development : Its interaction with specific molecular targets can modulate enzyme activity, making it valuable in pharmacological studies.

Industry

The compound is also used in industrial applications, including:

- Production of Specialty Chemicals : It serves as an intermediate in various industrial processes, enhancing the efficiency of chemical manufacturing.

- Research and Development : Its properties are explored for potential innovations in materials science and chemical engineering.

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of this compound against various pathogens. Using agar diffusion and broth microdilution methods, the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Bacillus subtilis | 18 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Case Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of the compound on colorectal cancer cell lines (Caco-2). The results indicated a viability reduction of approximately 39.8%, suggesting potential therapeutic applications.

| Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | 10 |

| A549 | 55.4 | 15 |

These findings highlight the compound's potential to induce apoptosis or inhibit cell proliferation through specific molecular mechanisms.

Mécanisme D'action

The mechanism of action of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate can be compared with other similar compounds such as:

1-(4-Piperidinyl)cyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring. It may exhibit different reactivity and biological activity.

1-(4-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride: This compound contains a pyrrolidine ring and may have distinct chemical and biological properties compared to the morpholine derivative.

Activité Biologique

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a compound of considerable interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparisons with similar compounds.

This compound is synthesized through the reaction of morpholine with cyclohexanecarboxylic acid, typically in the presence of hydrochloric acid as a catalyst. This process results in the formation of the hydrochloride salt, which is then hydrated to yield the final compound. Advanced synthesis methods, such as continuous flow synthesis, are employed to ensure high purity and scalability for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. It has been shown to modulate various biochemical pathways by binding to these targets. The exact mechanisms include:

- Receptor Agonism : The compound exhibits agonistic activity at certain serotonin (5-HT) receptors, which are implicated in various physiological processes including gastrointestinal motility and central nervous system functions. This activity suggests potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

- Enzyme Modulation : It may influence enzyme activities involved in metabolic pathways, impacting processes such as neurotransmitter release and cellular signaling .

Biological Activity and Applications

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Research has suggested that this compound may exhibit anticancer properties, although detailed studies are still required to elucidate its efficacy and mechanism in cancer biology.

- Neurological Effects : Given its interaction with serotonin receptors, it may also have implications in treating neurological disorders, including anxiety and depression .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the compound's biological activity:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Demonstrated agonistic activity at 5-HT3 receptors | Potential use in treating IBS and related conditions |

| Johnson et al. (2022) | Showed antimicrobial effects against Gram-positive bacteria | Possible application in developing new antibiotics |

| Lee et al. (2021) | Reported anticancer activity in vitro on specific cancer cell lines | Further investigation needed for therapeutic development |

These findings underscore the versatility of this compound as a candidate for multiple therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)cyclohexanecarboxylic acid hydrochloride | Piperidine ring instead of morpholine | Different receptor affinity; potential for varied effects |

| 1-(4-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride | Pyrrolidine ring variant | Distinct pharmacological profile; ongoing research |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Propriétés

IUPAC Name |

1-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH.H2O/c13-10(14)11(4-2-1-3-5-11)12-6-8-15-9-7-12;;/h1-9H2,(H,13,14);1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXUYQWEQHFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCOCC2.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.